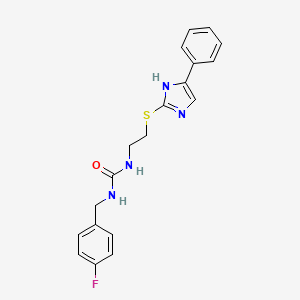

1-(4-fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea is a chemical compound that has been widely studied in the scientific community. It is commonly referred to as FBITU and is known for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on related compounds demonstrates the synthesis and detailed spectroscopic characterization, including single crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) studies. For instance, compounds with similar structures have been synthesized, showing significant nonlinear optical (NLO) properties and potential for technological applications due to their sizable NLO character, which exceeds that of urea molecules (Haroon et al., 2019).

Antifungal Activity

Compounds within this chemical family have been evaluated for their antifungal properties. Studies comparing them to standard fungicides against various fungi suggest the structural features of these compounds contribute significantly to their fungitoxic action (Mishra et al., 2000).

Antituberculosis and Antimicrobial Activity

Novel thiazole-aminopiperidine hybrid analogues, including compounds with a structure similar to the one , have shown promising activity against Mycobacterium tuberculosis (MTB), highlighting their potential as novel antituberculosis agents (Jeankumar et al., 2013).

Xanthine Oxidase Inhibition

Derivatives of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl compounds have been synthesized and evaluated for their xanthine oxidase inhibitory activity, a key factor in the treatment of diseases like gout. The structural analyses and activity studies suggest these compounds could serve as leads for developing new xanthine oxidase inhibitors (Qi et al., 2015).

Molecular Docking and Activity Profiles

In silico studies, alongside in vitro evaluations, have been conducted on urea and thiourea derivatives for their antioxidant and anticancer activities. These studies reveal that some derivatives exhibit promising activities, highlighting the potential therapeutic applications of such compounds (Chandrasekhar et al., 2020).

Mecanismo De Acción

Target of action

The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of action

The mode of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives can inhibit certain enzymes, while others might interact with cell receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Imidazole is a small, polar molecule that is highly soluble in water and other polar solvents . This suggests that the compound might have good bioavailability.

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain biochemicals .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For example, the compound’s solubility might affect its ability to be absorbed and distributed in the body .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4OS/c20-16-8-6-14(7-9-16)12-22-18(25)21-10-11-26-19-23-13-17(24-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,23,24)(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVOVAXDVNMHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)

![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)

![2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2720302.png)